

Data Presentation: Comparative Cytotoxicity of 1,5-Naphthyridine Derivatives

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Compound of Interest

Compound Name: 1,5-Naphthyridine

Cat. No.: B1222797

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The following tables summarize the in vitro cytotoxic activity of several **1,5-naphthyridine** derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency, with lower values indicating higher efficacy.

Table 1: Cytotoxicity of Phenyl and Indeno-**1,5-Naphthyridine** Derivatives

Compound	Cancer Cell Line	IC50 (μM)	Reference
Phenyl-1,5-naphthyridine derivative	COLO 205 (Human Colon Cancer)	Not explicitly quantified, but showed antiproliferative activity	[1]
Indeno-1,5-naphthyridine derivative	COLO 205 (Human Colon Cancer)	Not explicitly quantified, but showed antiproliferative activity	[1]

Table 2: Cytotoxicity of Naturally Occurring and Synthetic Naphthyridine Derivatives

Compound	Cancer Cell Line	IC50 (µM)	Reference
Canthin-6-one (1)	Kasumi-1 (Human Myeloid Leukemia)	7 (induces G0/G1 and G2 arrest)	[2]
10-methoxycanthin-6-one (2)	DU145 (Prostate Cancer)	1.58 µg/mL	[2]
Aaptamine (16)	H1299 (Non-small cell lung cancer)	10.47 - 15.03 µg/mL	[2]
Aaptamine (16)	A549 (Non-small cell lung cancer)	10.47 - 15.03 µg/mL	[2]
Aaptamine (16)	HeLa (Cervical Cancer)	10.47 - 15.03 µg/mL	[2]
Aaptamine (16)	CEM-SS (T-lymphoblastic Leukemia)	10.47 - 15.03 µg/mL	[2]
Demethyl(oxy)aaptamine (17)	THP-1 (Human Leukemia Monocytic)	More potent than Aaptamine	[2]
Isoaaptamine (18)	THP-1 (Human Leukemia Monocytic)	More potent than Aaptamine	[2]
Naphthyridine derivative 14	HeLa (Cervical Cancer)	2.6	[3] [4]
Naphthyridine derivative 15	HeLa (Cervical Cancer)	2.3	[3] [4]
Naphthyridine derivative 16	HeLa (Cervical Cancer)	0.7	[3] [4]
Naphthyridine derivative 14	HL-60 (Leukemia)	1.5	[3] [4]
Naphthyridine derivative 15	HL-60 (Leukemia)	0.8	[3] [4]

Naphthyridine derivative 16	HL-60 (Leukemia)	0.1	[3][4]
Naphthyridine derivative 16	PC-3 (Prostate Cancer)	5.1	[3][4]
Compound 3u	A375 (Human Melanoma)	1.16	[5]
Compound 17a	MOLT-3 (Lymphoblastic Leukemia)	9.1 ± 2.0	[6]
Compound 17a	HeLa (Cervical Carcinoma)	13.2 ± 0.7	[6]
Compound 17a	HL-60 (Promyeloblast)	8.9 ± 2.2	[6]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in the literature.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

- Cell Seeding: Cancer cells are seeded at a density of approximately 5×10^3 cells/well in 96-well plates.[3]
- Compound Treatment: Each well receives 180 μ L of medium, and 20 μ L of the test compound at 10x the final concentration or a vehicle control (like PBS) is added.[3]
- Incubation: The plates are cultured for 4 days.[3]
- MTT Addition: 0.1 mg of MTT is added to each well, and the plates are incubated at 37°C for 4 hours.[3]

- Formazan Solubilization: The plates are centrifuged at 450 x g to precipitate the formazan crystals. The medium is decanted, and 150 µL of DMSO is added to each well to dissolve the formazan.[3]
- Absorbance Measurement: The intensity of the blue color, which is proportional to the number of viable cells, is measured using an ELISA reader at 540 nm.[3]
- IC50 Calculation: The IC50 value, the concentration of the compound that reduces the absorbance by 50%, is then calculated.[3]

Apoptosis and Necroptosis Assays

Flow cytometry is often employed to distinguish between different modes of cell death, such as apoptosis and necroptosis.

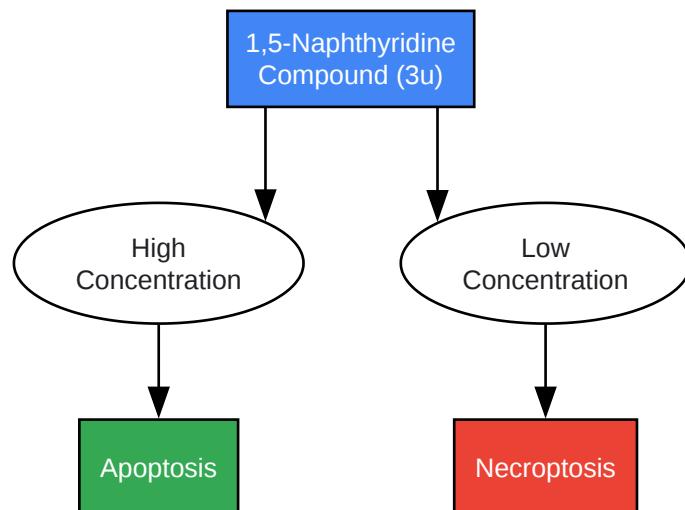
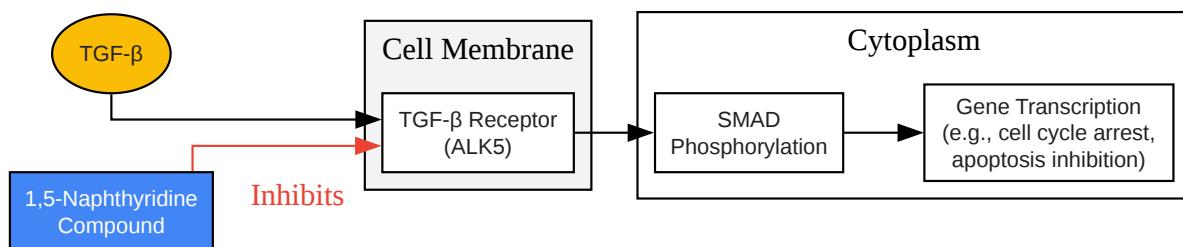
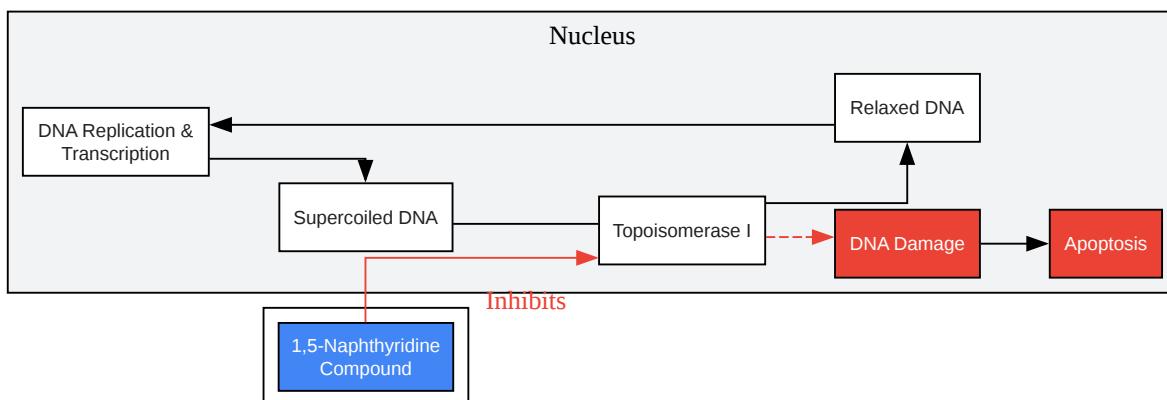
- Cell Treatment: Cells are treated with varying concentrations of the **1,5-naphthyridine** compound for a specified duration.
- Staining: Cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis. PI is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a marker for dead cells.
- Flow Cytometry: The stained cells are analyzed by flow cytometry.
 - Viable cells: Annexin V-negative and PI-negative.
 - Early apoptotic cells: Annexin V-positive and PI-negative.
 - Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
 - Necrotic cells: Annexin V-negative and PI-positive.

Signaling Pathways and Mechanisms of Action

Several **1,5-naphthyridine** derivatives exert their cytotoxic effects by interfering with critical cellular pathways.

Topoisomerase I Inhibition

Some phenyl- and indeno-**1,5-naphthyridine** derivatives have been shown to inhibit Topoisomerase I (Top1).^[1] Top1 is an enzyme crucial for relaxing DNA supercoiling during replication and transcription. Its inhibition leads to DNA damage and ultimately cell death.



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